molecular formula C12H13F13O2S B14322069 2-{2-[(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)sulfanyl]ethoxy}ethan-1-ol CAS No. 104568-24-3

2-{2-[(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)sulfanyl]ethoxy}ethan-1-ol

Cat. No.: B14322069
CAS No.: 104568-24-3
M. Wt: 468.28 g/mol
InChI Key: UWVCOADHUZYAEX-UHFFFAOYSA-N
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Description

2-{2-[(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)sulfanyl]ethoxy}ethan-1-ol is a fluorinated compound known for its unique chemical properties. The presence of multiple fluorine atoms imparts significant hydrophobicity and chemical stability, making it valuable in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)sulfanyl]ethoxy}ethan-1-ol typically involves the reaction of 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctanethiol with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific temperature and pressure conditions to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to maintain consistent quality and efficiency. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and the attainment of high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-{2-[(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)sulfanyl]ethoxy}ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form simpler alcohols or alkanes.

    Substitution: The fluorinated alkyl chain can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of fluorinated derivatives.

Scientific Research Applications

2-{2-[(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)sulfanyl]ethoxy}ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of advanced materials and fluorinated compounds.

    Biology: Employed in the development of fluorinated probes and imaging agents for biological studies.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceuticals.

    Industry: Utilized in the production of specialty coatings, lubricants, and surfactants due to its hydrophobic and oleophobic properties.

Mechanism of Action

The mechanism by which 2-{2-[(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)sulfanyl]ethoxy}ethan-1-ol exerts its effects is primarily related to its fluorinated structure. The presence of fluorine atoms enhances the compound’s stability and resistance to degradation. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through hydrophobic interactions and hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

  • 2-{2-[(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)oxy]ethoxy}ethan-1-ol
  • 2-{2-[(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)amino]ethoxy}ethan-1-ol

Uniqueness

Compared to similar compounds, 2-{2-[(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)sulfanyl]ethoxy}ethan-1-ol offers unique properties due to the presence of the sulfanyl group. This functional group can impart additional reactivity and versatility in chemical synthesis, making it a valuable compound for specialized applications.

Properties

CAS No.

104568-24-3

Molecular Formula

C12H13F13O2S

Molecular Weight

468.28 g/mol

IUPAC Name

2-[2-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctylsulfanyl)ethoxy]ethanol

InChI

InChI=1S/C12H13F13O2S/c13-7(14,1-5-28-6-4-27-3-2-26)8(15,16)9(17,18)10(19,20)11(21,22)12(23,24)25/h26H,1-6H2

InChI Key

UWVCOADHUZYAEX-UHFFFAOYSA-N

Canonical SMILES

C(CSCCOCCO)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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